1-Nitrobenzo(e)pyrene
Overview
Description
1-Nitrobenzo(e)pyrene is a nitro-substituted polycyclic aromatic hydrocarbon (PAH). It is an environmental pollutant derived from the nitration of benzo(e)pyrene, a non-carcinogenic PAH. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .
Preparation Methods
1-Nitrobenzo(e)pyrene can be synthesized through various methods. One common approach involves the nitration of benzo(e)pyrene using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzo(e)pyrene molecule .
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the efficient production of the compound while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
1-Nitrobenzo(e)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction can yield amino derivatives.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrobenzo(e)pyrene quinones, while reduction can produce amino derivatives .
Scientific Research Applications
1-Nitrobenzo(e)pyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of nitro-PAHs in the environment.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects.
Medicine: While not directly used in medical applications, this compound is important in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: In industrial research, this compound is used to develop and test methods for the remediation of PAH-contaminated environments.
Mechanism of Action
The mechanism of action of 1-nitrobenzo(e)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and dihydrodiols, which can interact with cellular macromolecules .
Molecular targets include DNA, where the formation of adducts can disrupt normal cellular processes and lead to mutations. The pathways involved in its action include oxidative stress pathways, where the generation of reactive oxygen species (ROS) can cause cellular damage .
Comparison with Similar Compounds
1-Nitrobenzo(e)pyrene is similar to other nitro-PAHs, such as 1-nitropyrene and 3-nitrobenzanthrone. it is unique in its specific structure and reactivity. Compared to 1-nitropyrene, this compound has a different arrangement of aromatic rings, which influences its chemical behavior and biological activity .
Similar compounds include:
1-Nitropyrene: Another nitro-PAH with similar mutagenic properties but different structural characteristics.
3-Nitrobenzanthrone: A potent mutagenic compound with a different aromatic structure.
6-Nitrobenzo(a)pyrene: Another nitro-PAH with distinct reactivity and biological effects.
Properties
IUPAC Name |
8-nitrobenzo[e]pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWQJYPMZBPDRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919871 | |
Record name | 1-Nitrobenzo[e]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91259-16-4 | |
Record name | 1-Nitrobenzo[e]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91259-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitrobenzo(e)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091259164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitrobenzo[e]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITROBENZO(E)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IP76O9Q08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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